molecular formula C21H21N3O2 B7701746 N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

Cat. No.: B7701746
M. Wt: 347.4 g/mol
InChI Key: KTDZTXNJBOCLLG-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide: is a complex organic compound featuring a benzamide group attached to a cyclohexyl ring and a phenyl-substituted oxadiazole moiety. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with the appropriate benzamide derivative and a phenyl-substituted oxadiazole precursor.

  • Reaction Steps: The reaction involves the formation of the oxadiazole ring through cyclization reactions, often using dehydrating agents or condensation reactions.

  • Cyclohexyl Introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction or a coupling reaction with cyclohexylamine.

Industrial Production Methods:

  • Batch Process: Large-scale synthesis is often carried out in batch reactors, where precise control of temperature and pressure is maintained to ensure high yields.

  • Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: Nucleophilic substitution reactions are common for introducing various substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides are used, with conditions varying based on the specific reaction.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Alcohols, amines, and alkanes.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Biology: It has shown potential as a bioactive molecule in various biological assays. Medicine: Research indicates its potential use in drug development, particularly in targeting specific diseases. Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other proteins, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide

  • N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamide

  • N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Uniqueness: Compared to these similar compounds, N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has a distinct benzamide group, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-20(22-16-11-5-2-6-12-16)17-13-7-8-14-18(17)21-23-19(24-26-21)15-9-3-1-4-10-15/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDZTXNJBOCLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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